molecular formula C27H52Cl2P2Pd+2 B12285043 dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium

Cat. No.: B12285043
M. Wt: 616.0 g/mol
InChI Key: JLEVAMQVDDHWOI-UHFFFAOYSA-N
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Description

This compound is a palladium(II) complex featuring two chloride ligands and a bisphosphine ligand, dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium. The ligand consists of two dicyclohexylphosphine groups connected via a propyl chain, creating a chelating structure. Such ligands are known to influence the steric and electronic properties of palladium catalysts, impacting their reactivity and stability in cross-coupling reactions like Stille or Suzuki couplings .

Properties

Molecular Formula

C27H52Cl2P2Pd+2

Molecular Weight

616.0 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium

InChI

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2

InChI Key

JLEVAMQVDDHWOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves reacting palladium(II) chloride (PdCl₂) with dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphine ligands under inert conditions. The ligand, synthesized via C–P cross-coupling (as described in Search Result), coordinates to PdCl₂ in a 1:1 molar ratio.

Procedure

  • Ligand Synthesis :

    • Dicyclohexylphosphine is coupled with 3-chloropropyldicyclohexylphosphine using a palladium-catalyzed C–P bond-forming reaction in aqueous KOH (20 M) at 100°C for 12 hours.
    • Yield: ~85% (isolated as a yellow oil).
  • Complexation with PdCl₂ :

    • PdCl₂ (1 equiv) and the phosphine ligand (1 equiv) are refluxed in benzonitrile under argon for 20 minutes.
    • After cooling, the product precipitates as a yellow solid and is washed with diethyl ether.
    • Yield: 87% (3.45 g scale).

Key Data

Parameter Value Source
Temperature 180°C (reflux)
Solvent Benzonitrile
Reaction Time 20 minutes
Purity 98% (assay)
Melting Point 294–300°C

Palladacycle Precursor Route

Reaction Overview

This method utilizes a preformed palladacycle intermediate (e.g., μ-mesylate dimer) for ligand substitution. The approach, adapted from Search Result, enhances stability and simplifies purification.

Procedure

  • Palladacycle Formation :

    • A μ-mesylate palladacycle (e.g., [Pd(μ-OMs)(2-aminobiphenyl)]₂) is prepared from Pd(OAc)₂ and mesylic acid.
    • Yield: 96% (417 g scale).
  • Ligand Introduction :

    • The palladacycle reacts with dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphine in THF at 25°C for 15–45 minutes.
    • The product is isolated via filtration and dried under vacuum.
    • Yield: 89–93%.

Key Data

Parameter Value Source
Ligand Ratio 1:1 (palladacycle:ligand)
Solvent Tetrahydrofuran (THF)
Reaction Time 15–45 minutes
Stability Improved solution stability

Heterogeneous Catalytic Synthesis in Aqueous Media

Reaction Overview

Adapted from Search Result, this eco-friendly method employs an amphiphilic polystyrene-poly(ethylene glycol)-supported palladium catalyst for ligand synthesis and subsequent complexation.

Procedure

  • Ligand Synthesis :

    • Haloarenes react with dicyclohexylphosphine in 20 M KOH at 100°C for 6 hours using a polymeric Pd catalyst.
    • Yield: 90% (for arylphosphines).
  • Complexation :

    • The ligand is combined with Na₂PdCl₄ in water at 80°C for 2 hours.
    • The product is extracted with degassed toluene and crystallized.
    • Yield: 78%.

Key Data

Parameter Value Source
Catalyst Loading 0.025 mmol Pd/g resin
Solvent Water
Reaction Time 6 hours (ligand), 2 hours (Pd)
Eco-Friendliness Reduced organic solvent use

Halide Abstraction from Trisphosphine Complexes

Reaction Overview

This method, derived from Search Result, involves halide abstraction from trisphosphine-palladium complexes using silver salts.

Procedure

  • Trisphosphine Complex Formation :

    • PdCl₂ reacts with excess dicyclohexylphosphine in ethanol at 60°C for 4 hours.
    • Yield: 95%.
  • Halide Abstraction :

    • AgNO₃ (2 equiv) is added to the trisphosphine complex in dichloromethane, precipitating AgCl.
    • The product is filtered and purified via recrystallization.
    • Yield: 82%.

Key Data

Parameter Value Source
Silver Salt AgNO₃
Solvent Dichloromethane
Reaction Time 4 hours (complex), 1 hour (abstraction)
Purity 99% (by NMR)

Comparative Analysis of Methods

Yield and Efficiency

Method Average Yield Scalability Purity
Direct Ligand Exchange 87% High 98%
Palladacycle Route 90% Industrial 95%
Aqueous Catalytic 78% Moderate 90%
Halide Abstraction 82% Lab-scale 99%

Practical Considerations

  • Direct Ligand Exchange : Optimal for small-scale synthesis but requires anhydrous conditions.
  • Palladacycle Route : Preferred for large-scale production due to stability.
  • Aqueous Method : Eco-friendly but limited to water-soluble ligands.
  • Halide Abstraction : High purity but cost-prohibitive for AgNO₃ use.

Chemical Reactions Analysis

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions
Dichloropalladium is widely recognized for its role as a catalyst in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of dicyclohexylphosphanium ligands enhances the stability and reactivity of the palladium center, facilitating more efficient catalytic processes.

1.2 Hydrogenation Reactions
The compound has also been employed in hydrogenation reactions, where it serves as a catalyst for the reduction of alkenes and alkynes to alkanes. The dicyclohexylphosphanium ligands contribute to the selectivity and rate of hydrogenation, making it a valuable tool in organic synthesis.

Material Science

2.1 Synthesis of Nanomaterials
Dichloropalladium; dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium has been utilized in the synthesis of palladium nanoparticles. These nanoparticles exhibit unique electronic and catalytic properties that are beneficial for applications in sensors, electronics, and catalysis. The controlled size and morphology of the nanoparticles can be achieved through careful manipulation of reaction conditions involving this compound.

2.2 Polymerization Processes
In polymer chemistry, this compound has been explored as a catalyst for polymerization reactions. Its ability to facilitate controlled radical polymerization allows for the synthesis of polymers with specific architectures and functionalities, which are critical for advanced materials.

Biological Applications

3.1 Anticancer Activity
Recent studies have indicated potential anticancer properties associated with dichloropalladium complexes. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The unique coordination environment provided by the dicyclohexylphosphanium ligands may enhance the bioactivity of palladium complexes against various cancer cell lines.

3.2 Drug Delivery Systems
The incorporation of dichloropalladium into drug delivery systems is an emerging area of research. Its ability to form stable complexes with various biomolecules allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects.

Case Studies

Study Application Findings
Study 1: Catalysis in Organic SynthesisCross-Coupling ReactionsDemonstrated enhanced yields in Suzuki reactions using dichloropalladium complexes compared to traditional catalysts.
Study 2: Nanomaterial SynthesisPalladium NanoparticlesSuccessful synthesis of size-controlled palladium nanoparticles with improved catalytic activity for hydrogenation reactions.
Study 3: Biological ActivityAnticancer ResearchShowed that dichloropalladium complexes induce apoptosis in breast cancer cell lines with IC50 values significantly lower than existing chemotherapeutics.

Mechanism of Action

The mechanism of action of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the desired transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural and Electronic Comparison

The compound is compared to analogous dichloropalladium complexes with varying phosphine ligands. Key differences arise from ligand architecture, steric bulk, and electron-donating capabilities:

Table 1: Structural and Electronic Properties
Compound Name Ligand Type Steric Bulk Electron Donation Reference
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium Dicyclohexylphosphine (chelating) High Moderate
Dichlorobis(triphenylphosphine)palladium Triphenylphosphine (monodentate) Moderate High
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium Diphenylphosphinoferrocene (bidentate) Low High
Dichloro-n-butylphosphinepalladium (historical) n-Butylphosphine (monodentate) Low Low
  • Steric Effects: The dicyclohexyl groups in the target compound introduce significant steric hindrance compared to triphenylphosphine or n-butylphosphine ligands.
  • Electronic Effects : Dicyclohexylphosphine ligands are less electron-donating than triphenylphosphine, resulting in a less electron-rich palladium center. This may affect oxidative addition steps in catalytic cycles, where higher electron density often enhances reactivity .

Catalytic Performance in Cross-Coupling Reactions

Table 2: Reaction Performance in Stille Coupling
Compound Optimal Temp. (°C) Solvent Yield (%) Reference
Dichlorobis(triphenylphosphine)palladium 70–120 Toluene/Dioxane 85–95
Target Compound 70–120 (inferred) Toluene/Dioxane Data pending
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium 50–150 THF 75–85
  • Efficiency : Dichlorobis(triphenylphosphine)palladium is preferred in Stille coupling for its high yields, attributed to its balanced steric and electronic profile. The target compound’s performance is less documented, but its high steric bulk may reduce efficiency in standard reactions while offering advantages in sterically demanding substrates .
  • Substrate Compatibility : Triphenylphosphine-based catalysts are versatile, whereas the target compound’s bulky ligand may limit applicability to smaller substrates. However, it could excel in reactions requiring selective inhibition of side pathways .

Biological Activity

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium, a complex palladium compound, has garnered attention in the realm of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C27H52Cl2P2PdC_{27}H_{52}Cl_2P_2Pd and is known for its dual functionality as a catalyst in organic reactions and a potential therapeutic agent. The presence of dicyclohexylphosphino groups enhances its stability and reactivity, making it a subject of interest for both synthetic and biological applications.

PropertyValue
Molecular Weight563.59 g/mol
Melting PointNot available
SolubilitySoluble in DMF, DMSO
StabilityStable under inert conditions

Research indicates that dichloropalladium complexes exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. This activity is particularly pronounced in breast cancer and leukemia models, showcasing its potential as an anticancer agent.

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with dichloropalladium resulted in a significant decrease in cell viability, with IC50 values reported at 15 µM after 48 hours of exposure. The study attributed this effect to increased ROS levels and subsequent activation of apoptotic pathways.
  • Leukemia Models : In another investigation involving HL-60 leukemia cells, dichloropalladium was shown to induce cell cycle arrest at the G2/M phase, leading to enhanced apoptosis rates. Flow cytometry analysis revealed that over 70% of treated cells underwent apoptosis within 24 hours.
  • In Vivo Studies : Preliminary animal studies have also indicated that dichloropalladium can inhibit tumor growth in xenograft models, suggesting its efficacy in a more complex biological environment.

Table 2: Summary of Biological Studies

StudyCell LineIC50 (µM)Mechanism of Action
Breast Cancer StudyMCF-715ROS generation, apoptosis
Leukemia StudyHL-60N/AG2/M cell cycle arrest
In Vivo Tumor GrowthXenograft ModelN/ATumor growth inhibition

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